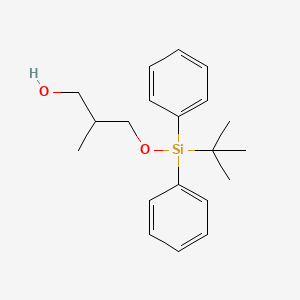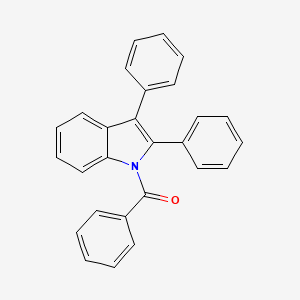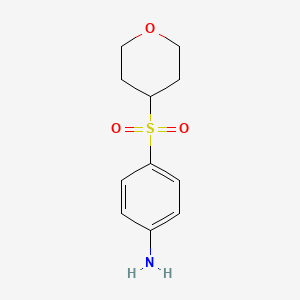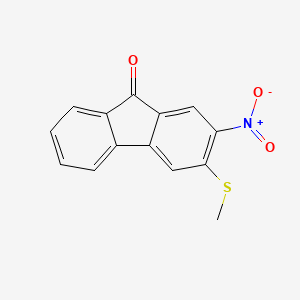![molecular formula C21H23NO2 B13993743 2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B13993743.png)
2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-(spiro[chromane-2,4’-piperidin]-1’-yl)ethan-1-one is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of a chromane ring fused with a piperidine ring, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(spiro[chromane-2,4’-piperidin]-1’-yl)ethan-1-one typically involves a multi-step process. One common method includes the condensation of 3-aminophenols with ortho-oxybenzaldehydes, followed by a dearomative cyclization process. This reaction is often catalyzed by scandium triflate (Sc(OTf)3) and involves a cascade of condensation, hydride transfer, and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The scalability of the synthesis process is crucial for its application in pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(spiro[chromane-2,4’-piperidin]-1’-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Phenyl-1-(spiro[chromane-2,4’-piperidin]-1’-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and diabetes.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(spiro[chromane-2,4’-piperidin]-1’-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to inhibition or activation of biological pathways, resulting in therapeutic effects. For instance, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the nervous system .
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Shares a similar spirocyclic structure but differs in the substitution pattern and functional groups.
Spiro[indeno[1,2-b]quinoxaline-11’,4-pyrano] derivatives: Another class of spiro compounds with distinct biological activities.
Uniqueness
2-Phenyl-1-(spiro[chromane-2,4’-piperidin]-1’-yl)ethan-1-one is unique due to its specific arrangement of phenyl, chromane, and piperidine rings, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C21H23NO2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-phenyl-1-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylethanone |
InChI |
InChI=1S/C21H23NO2/c23-20(16-17-6-2-1-3-7-17)22-14-12-21(13-15-22)11-10-18-8-4-5-9-19(18)24-21/h1-9H,10-16H2 |
InChI Key |
QKYLGUVKKWZYMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CC3=CC=CC=C3)OC4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)
![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)
![1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone](/img/structure/B13993673.png)


![2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B13993694.png)





![Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13993737.png)
![4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B13993738.png)
